molecular formula C4H4O B140817 Furan-d4 CAS No. 6142-90-1

Furan-d4

Cat. No.: B140817
CAS No.: 6142-90-1
M. Wt: 72.1 g/mol
InChI Key: YLQBMQCUIZJEEH-RHQRLBAQSA-N
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Description

It is a colorless, volatile liquid with a molecular formula of C4D4O and a molecular weight of 72.10 g/mol . The compound is characterized by the replacement of hydrogen atoms in furan with deuterium atoms, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

Furan-d4, also known as Tetradeuteriofuran , is a derivative of furan, a class of organic compounds of the heterocyclic aromatic series . Furan and its derivatives have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They are known for their reactivity, as they present a mono- or disubstituted furan ring in their structure . This reactivity allows them to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Furan and its derivatives, including this compound, can be involved in various biochemical pathways. For instance, furan is metabolized by certain microorganisms like Cupriavidus basilensis . .

Pharmacokinetics

It’s known that furan and its derivatives have remarkable therapeutic efficacy , suggesting they have favorable pharmacokinetic properties.

Result of Action

Furan and its derivatives are known to have various therapeutic effects, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, furan, the parent compound of this compound, is known to be unstable and tends to decompose in the presence of oxygen and light . Therefore, the action, efficacy, and stability of this compound may also be influenced by similar environmental factors.

Safety and Hazards

Furan-d4 should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended not to breathe its dust/fume/gas/mist/vapours/spray. Protective gloves, clothing, eye protection, and face protection should be worn while handling it. In case of fire, sand, carbon dioxide, or powder extinguisher should be used to extinguish .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-d4 can be synthesized through several methods. One common approach involves the deuteration of furan using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound often involves the use of deuterated reagents and solvents to ensure high isotopic purity. The process may include multiple steps of purification and distillation to achieve the desired concentration of deuterium in the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, furan. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various deuterated furan derivatives, such as 2,5-dimethylthis compound and 2,3-dimethylthis compound .

Properties

IUPAC Name

2,3,4,5-tetradeuteriofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQBMQCUIZJEEH-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369904
Record name Furan-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-90-1
Record name Furan-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-d4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you provide details on the analytical method using furan-d4 for furan determination in food?

A2: A recent study [] describes a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the simultaneous determination of furan, 2-methylfuran, and 3-methylfuran in food samples. This method utilizes this compound as an internal standard. The food sample is treated using a headspace technique, where volatile compounds, including furan, partition into the headspace above the sample. This headspace gas is then injected into the GC-MS system. This compound is added to the sample prior to headspace extraction, allowing for accurate quantification of furan by comparing its signal to the known concentration of this compound.

Q2: What are the reported detection limits and recoveries for furan analysis using this compound in the mentioned study?

A3: The study [] reports a detection limit of 0.3 µg/kg and a quantitative limit of 1.0 µg/kg for furan using the HS-GC-MS method with this compound. The recovery of furan ranged from 72 to 110%, with relative standard deviations between 3.3 and 13%. These values demonstrate the sensitivity and reliability of this analytical method for quantifying furan in various food matrices.

Q3: Apart from food analysis, are there other applications of this compound in research?

A4: While the provided research focuses on food analysis, this compound's applications extend to other areas requiring accurate furan quantification. For instance, it can be used in environmental monitoring to measure furan levels in air or water samples []. Similarly, it can be used in toxicological studies investigating the metabolic fate and potential health effects of furan exposure.

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